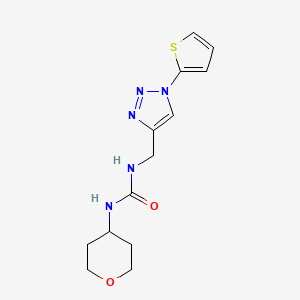

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the synthesis of the specific compound is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide has been reported, and its structure and vibrational frequencies have been investigated using various spectroscopic methods and theoretical calculations . This suggests that similar methods could potentially be applied to synthesize the compound , with careful consideration of the substituents on the phenyl and pyrazol rings.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction (XRD) data, which provides accurate geometrical parameters that are in agreement with theoretical calculations . For the compound of interest, similar structural analysis could be expected to reveal the stability of the molecule and the nature of its intermolecular interactions, which are often crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide. However, the analysis of related compounds can shed light on possible reactions. For example, the presence of acetamide groups in the molecule suggests potential reactivity at the amide linkage, which could be involved in hydrolysis or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the molecular electrostatic potential and first hyperpolarizability of similar compounds have been calculated to assess their role in nonlinear optics . Additionally, the compound's solubility, melting point, and other physical properties would be influenced by the nature of its intermolecular interactions, as evidenced by the strong C-H⋯O and N-H⋯O interactions observed in related compounds .

Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including a discussion on the effect of hydrogen bonding on self-assembly processes, have been explored. These complexes exhibited significant antioxidant activity, as determined in vitro by various assays, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).

Antifungal Agents

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potent fungicidal agents against Candida species, with modifications improving plasmatic stability while maintaining antifungal activity. These findings underscore the potential of these derivatives in addressing fungal infections (Bardiot et al., 2015).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the compound's relevance in synthesizing intermediates for antimalarial drugs. This research highlights the process optimization, mechanism, and kinetics of the reaction (Magadum & Yadav, 2018).

Antimicrobial and Hemolytic Activity

The synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been investigated. These compounds have shown activity against selected microbial species, indicating their potential in developing new antimicrobial agents (Gul et al., 2017).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects. Among these, specific compounds have shown high acetylcholinestrase inhibitory activity and significant neuroprotective effects against oxidative stress, offering insights into potential treatments for neurodegenerative diseases (Sameem et al., 2017).

Corrosion Inhibitors

Research on pyranpyrazole derivatives as novel corrosion inhibitors for mild steel in industrial pickling processes has revealed their high efficiency in preventing corrosion. These studies provide a foundation for developing environmentally friendly corrosion inhibitors for industrial applications (Dohare et al., 2017).

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-4-20-7-5-6-19(3)24(20)26-23(30)17-29-16-22(21-10-8-18(2)9-11-21)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWXAUJXJZWVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)

amino}acetamide](/img/structure/B2543317.png)

![N-cyclohexyl-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543319.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)